Cas no 1903539-91-2 (1-benzyl-5,5-dimethylpyrrolidin-3-ol)

1-Benzyl-5,5-dimethylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a benzyl substituent at the 1-position and hydroxyl functionality at the 3-position, with geminal dimethyl groups enhancing steric and electronic stability. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The presence of both hydroxyl and tertiary amine groups enables selective functionalization, while the rigid pyrrolidine scaffold contributes to conformational control in target structures. Its stability under various reaction conditions makes it suitable for multi-step synthetic routes. The compound is commonly utilized in medicinal chemistry research for scaffold diversification and as a precursor to chiral auxiliaries or ligands.
1-benzyl-5,5-dimethylpyrrolidin-3-ol structure
1903539-91-2 structure
Product Name:1-benzyl-5,5-dimethylpyrrolidin-3-ol
CAS No:1903539-91-2
MF:C13H19NO
MW:205.30
MDL:MFCD30803117
CID:5104328
PubChem ID:117543891
Update Time:2026-03-03

1-benzyl-5,5-dimethylpyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-5,5-dimethylpyrrolidin-3-ol
    • 3-Pyrrolidinol, 5,5-dimethyl-1-(phenylmethyl)-
    • starbld0049843
    • MFCD30803117
    • PS-20018
    • P20915
    • 1903539-91-2
    • SCHEMBL23377484
    • SY323894
    • MDL: MFCD30803117
    • Inchi: 1S/C13H19NO/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3
    • InChI Key: QHHWNZGAHJFNBO-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)C(C)(C)CC(O)C1

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 23.5Ų

1-benzyl-5,5-dimethylpyrrolidin-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA539-100mg
1-benzyl-5,5-dimethylpyrrolidin-3-ol
1903539-91-2 97%
100mg
¥1280.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA539-250mg
1-benzyl-5,5-dimethylpyrrolidin-3-ol
1903539-91-2 97%
250mg
¥2052.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA539-500mg
1-benzyl-5,5-dimethylpyrrolidin-3-ol
1903539-91-2 97%
500mg
¥3419.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA539-1g
1-benzyl-5,5-dimethylpyrrolidin-3-ol
1903539-91-2 97%
1g
¥5121.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA539-5g
1-benzyl-5,5-dimethylpyrrolidin-3-ol
1903539-91-2 97%
5g
¥15365.0 2024-04-23
abcr
AB546021-1 g
1-Benzyl-5,5-dimethylpyrrolidin-3-ol, 95%; .
1903539-91-2 95%
1g
€1,362.20 2023-04-13
abcr
AB546021-100mg
1-Benzyl-5,5-dimethylpyrrolidin-3-ol, 95%; .
1903539-91-2 95%
100mg
€410.90 2025-04-20
abcr
AB546021-250mg
1-Benzyl-5,5-dimethylpyrrolidin-3-ol, 95%; .
1903539-91-2 95%
250mg
€626.70 2025-04-20
abcr
AB546021-500mg
1-Benzyl-5,5-dimethylpyrrolidin-3-ol, 95%; .
1903539-91-2 95%
500mg
€957.00 2024-05-24
Ambeed
A1390786-100mg
1-Benzyl-5,5-dimethylpyrrolidin-3-ol
1903539-91-2 97%
100mg
$275.0 2024-07-28

1-benzyl-5,5-dimethylpyrrolidin-3-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1903539-91-2)1-benzyl-5,5-dimethylpyrrolidin-3-ol
Order Number:A1075578
Stock Status:in Stock
Quantity:1g/500mg/250mg/100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:57
Price ($):991.0/662.0/397.0/248.0
Email:sales@amadischem.com

Additional information on 1-benzyl-5,5-dimethylpyrrolidin-3-ol

Introduction to 1-benzyl-5,5-dimethylpyrrolidin-3-ol (CAS No. 1903539-91-2)

1-benzyl-5,5-dimethylpyrrolidin-3-ol (CAS No. 1903539-91-2) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the pyrrolidine class of molecules, which are widely recognized for their role in drug discovery and development. The presence of a benzyl group and two methyl substituents in the pyrrolidine ring imparts distinct chemical and pharmacological characteristics, making it a subject of interest for further investigation.

The structure of 1-benzyl-5,5-dimethylpyrrolidin-3-ol consists of a six-membered nitrogen-containing ring fused with a benzyl side chain at the 1-position and two methyl groups at the 5-position. This arrangement creates a rigid framework that can interact with biological targets in specific ways. The benzyl group, in particular, is known for its ability to enhance lipophilicity and binding affinity, which are critical factors in drug design. Additionally, the 5,5-dimethyl substitution contributes to steric hindrance, potentially influencing the compound's solubility and metabolic stability.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolidine derivatives. Studies have shown that compounds with similar structural motifs exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The 1-benzyl-5,5-dimethylpyrrolidin-3-ol molecule has been investigated for its potential role in modulating enzyme activity and receptor interactions. For instance, preliminary research suggests that this compound may interact with serine proteases and other enzymes involved in metabolic pathways relevant to chronic diseases.

One of the most compelling aspects of 1-benzyl-5,5-dimethylpyrrolidin-3-ol is its synthetic accessibility. The compound can be readily prepared through well-established organic synthesis techniques, including condensation reactions and cyclization processes. This ease of synthesis makes it an attractive scaffold for medicinal chemists who are looking to develop novel analogs with enhanced pharmacological properties. Furthermore, the flexibility of the pyrrolidine core allows for modifications at various positions, enabling the creation of a library of derivatives with tailored biological activities.

The pharmacokinetic profile of 1-benzyl-5,5-dimethylpyrrolidin-3-ol is another area of interest. Computational modeling studies have been employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate that the compound may exhibit good oral bioavailability due to its favorable lipophilicity and moderate metabolic stability. Such characteristics are essential for a drug candidate to achieve therapeutic efficacy upon administration.

Recent advancements in drug discovery have highlighted the importance of structure-based drug design (SBDD). By leveraging high-resolution crystal structures of target proteins, researchers can optimize small molecules like 1-benzyl-5,5-dimethylpyrrolidin-3-ol to improve their binding affinity and selectivity. The benzyl group and dimethyl substituents can be strategically positioned to maximize interactions with key residues in the binding pocket of a target enzyme or receptor. This approach has led to the development of several successful drugs that were designed using SBDD principles.

Another exciting aspect of 1-benzyl-5,5-dimethylpyrrolidin-3-ol is its potential application in treating neurological disorders. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by aberrant protein aggregation and oxidative stress. Preliminary studies suggest that pyrrolidine derivatives may interfere with these pathological processes by inhibiting protease activity or modulating antioxidant defense mechanisms. The unique structural features of this compound make it a promising candidate for further exploration in this area.

The synthetic pathways used to produce 1-benzyl-5,5-dimethylpyrrolidin-3-ol have been refined over time to improve yield and purity. Modern synthetic techniques such as flow chemistry and catalytic hydrogenation have enabled more efficient production processes. These advancements not only reduce costs but also minimize waste generation, aligning with green chemistry principles. The scalability of these synthetic methods is crucial for translating laboratory discoveries into clinical applications.

In conclusion,1-benzyl-5,5-dimethylpyrrolidin-3-ol (CAS No. 1903539-91-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure combines favorable chemical properties that make it an attractive scaffold for drug development. With ongoing investigations into its biological activities and synthetic optimizations, this molecule continues to be a valuable asset in the quest for novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1903539-91-2)1-benzyl-5,5-dimethylpyrrolidin-3-ol
A1075578
Purity:99%/99%/99%/99%
Quantity:1g/500mg/250mg/100mg
Price ($):991.0/662.0/397.0/248.0
Email